
validation of PBP2a latex agglutination test
against mecA PCR

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PBP2

Cat. No.: B1193376 Get Quote

An Objective Comparison of PBP2a Latex Agglutination and mecA PCR for MRSA Detection

For researchers and clinicians working on Staphylococcus aureus, the accurate and rapid

detection of methicillin resistance is critical for effective patient management and infection

control. The gold standard for identifying methicillin-resistant S. aureus (MRSA) is the detection

of the mecA gene via Polymerase Chain Reaction (PCR), as this gene encodes the modified

Penicillin-Binding Protein 2a (PBP2a) responsible for resistance. However, PCR can be costly

and may not be available in all laboratory settings.[1] The PBP2a latex agglutination test, a

phenotypic method, offers a faster and less complex alternative.[2] This guide provides a direct

comparison of the PBP2a latex agglutination test against the mecA PCR, supported by

performance data and detailed experimental protocols.

Performance Data: PBP2a Latex Agglutination vs.
mecA PCR
The diagnostic accuracy of the PBP2a latex agglutination test has been evaluated in numerous

studies, with mecA PCR serving as the reference method. While performance can vary, the test

generally demonstrates high sensitivity, meaning it correctly identifies most true MRSA isolates.

However, specificity can be more variable, leading to some false-positive results compared to

the genotypic precision of PCR.

The following table summarizes the performance metrics from several validation studies.
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Study
No. of
Isolates

Sensitivity Specificity
Positive
Predictive
Value (PPV)

Negative
Predictive
Value (NPV)

Atay et al.[3] 111 100% 88% - -

Aslam et al. 92 (MRSA) 100% 50% 94.25% 100%

Swenson et

al.[4]

50 (S.

aureus)
100% 100% 100% 100%

Note: Performance characteristics can be influenced by the specific isolates tested and

variations in protocol, such as the need for oxacillin induction in coagulase-negative

staphylococci.[4]

Experimental Workflow Diagram
The following diagram illustrates the typical workflow for validating the PBP2a latex

agglutination test against the gold standard, mecA PCR.
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Test Method: PBP2a Latex Agglutination Gold Standard: mecA PCR

Data Analysis
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Extraction Reagent 1
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2. Heat at 95-100°C

3. Cool and add
Extraction Reagent 2

4. Mix test latex with
supernatant on card

5. Observe for agglutination
within 3 minutes

PBP2a Result
(Positive/Negative)

Compare Results

2. PCR Amplification
of mecA gene

3. Agarose Gel Electrophoresis
of PCR products

mecA Result
(Positive/Negative)
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- Sensitivity
- Specificity
- PPV / NPV

Click to download full resolution via product page

Caption: Validation workflow comparing the PBP2a latex agglutination test to mecA PCR.
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The following are representative protocols synthesized from common laboratory practices for

both methods.

PBP2a Latex Agglutination Test Protocol
This rapid test detects the PBP2a protein directly from bacterial colonies. The procedure is

typically completed in under 20 minutes.[2]

Materials:

PBP2a Latex Agglutination Kit (e.g., Oxoid)

Staphylococcus aureus colonies from a fresh (18-24 hour) culture

Microcentrifuge tubes

Pipettes

Heating block or water bath

Test cards and mixing sticks

Methodology:

Colony Suspension: Using a sterile loop, collect several colonies of the S. aureus isolate and

create a dense suspension in the Extraction Reagent 1 provided in the kit.

Heat Lysis: Place the tube in a heating block or boiling water bath at 95-100°C for 3 minutes

to extract the PBP2a protein.

Cooling and Neutralization: Remove the tube and allow it to cool to room temperature. Add

the specified volume of Extraction Reagent 2 to the lysate and mix.

Centrifugation: Centrifuge the tube for 5 minutes at approximately 1,500 x g to pellet the

bacterial debris. The supernatant contains the PBP2a protein.

Agglutination Reaction: Dispense one drop of the test latex reagent onto a circle on the

reaction card. Add 10-20 µL of the prepared supernatant to the drop. Do not allow the pipette
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tip to touch the latex reagent.

Mixing and Observation: Immediately mix the supernatant and latex reagent using a clean

mixing stick, spreading the mixture over the entire area of the circle.

Interpretation: Rock the card gently and observe for agglutination (clumping) within 3

minutes.

Positive Result: Visible clumping of the latex particles indicates the presence of PBP2a.

Negative Result: A smooth, milky suspension with no clumping indicates the absence of

PBP2a.

mecA Gene PCR Protocol
Detection of the mecA gene by PCR is the definitive method for identifying MRSA.[5]

Materials:

Staphylococcus aureus colonies

DNA extraction kit or lysis buffer (e.g., InstaGene Matrix)[6]

PCR master mix (containing Taq polymerase, dNTPs, buffer)

mecA-specific forward and reverse primers

Nuclease-free water

Thermal cycler

Agarose gel, TBE buffer, and electrophoresis equipment

DNA stain (e.g., Ethidium Bromide) and UV transilluminator

Methodology:

Part A: DNA Extraction[6]
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Cell Lysis: Suspend a loopful of bacterial colonies in 100 µL of lysis buffer in a

microcentrifuge tube and vortex for 15 seconds.

Incubation 1: Incubate the suspension at 56°C for 1 hour.

Incubation 2: Vortex the tube and incubate at 95°C for 1 hour to complete the lysis and

denature proteins.

Clarification: Centrifuge at high speed (e.g., 13,200 rpm) for 5 minutes. The supernatant now

contains the genomic DNA template for PCR.

Part B: PCR Amplification[7]

Reaction Setup: In a PCR tube, prepare the reaction mixture by combining the PCR master

mix, forward primer, reverse primer, nuclease-free water, and 2-5 µL of the extracted DNA

template.

Thermal Cycling: Place the PCR tubes in a thermal cycler and run a program with the

following general parameters:

Initial Denaturation: 94-96°C for 3-5 minutes.

Cycling (30-35 cycles):

Denaturation: 94°C for 30-60 seconds.

Annealing: 55°C for 30-60 seconds (primer-dependent).

Extension: 72°C for 60 seconds.

Final Extension: 72°C for 5-10 minutes.

Result Visualization: Mix the PCR product with loading dye and run on a 1.5-2% agarose gel

alongside a DNA ladder.[6] Visualize the DNA bands under UV light after staining.

Positive Result: A band of the expected size for the mecA amplicon confirms the presence

of the gene.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

http://depts.washington.edu/molmicdx/mdx/tests/sa442_meca.shtml
https://www.food.dtu.dk/english/-/media/institutter/foedevareinstituttet/temaer/antibiotikaresistens/eurl-ar/protocols/mrsa/2_716_mrsa-pcr-2-v3-1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Negative Result: Absence of a band at the expected size indicates the gene is not present.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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